3-(4-ethoxyphenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-5-[(4-methylphenyl)sulfonylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-3-23-15-8-6-14(7-9-15)18-19-17(24-20-18)12-25(21,22)16-10-4-13(2)5-11-16/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHNFJRYGQVJGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-ethoxyphenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under specific reaction conditions.
Introduction of the ethoxyphenyl group: This step involves the substitution reaction where an ethoxyphenyl group is introduced to the oxadiazole ring.
Attachment of the methylbenzenesulfonylmethyl group: This can be done through sulfonylation reactions where a methylbenzenesulfonylmethyl group is attached to the oxadiazole ring.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
3-(4-ethoxyphenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the oxadiazole ring or the attached phenyl groups are replaced with other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
The compound 3-(4-ethoxyphenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole is a member of the oxadiazole family, known for its diverse applications in medicinal chemistry, materials science, and agrochemicals. This article explores its scientific research applications, supported by data tables and case studies.
Structure and Molecular Characteristics
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.41 g/mol
- IUPAC Name : this compound
Medicinal Chemistry
Antimicrobial Activity : Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed efficacy against various bacterial strains, suggesting potential use in developing new antibiotics .
Anticancer Properties : Another area of interest is the compound's potential as an anticancer agent. Preliminary studies have shown that derivatives of oxadiazoles can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Material Science
Polymer Chemistry : The incorporation of oxadiazole units into polymer matrices has been studied for enhancing thermal stability and mechanical properties. The unique electronic properties of oxadiazoles make them suitable for applications in organic electronics and photonic devices .
Agrochemicals
Pesticide Development : Compounds with oxadiazole moieties have been investigated for their insecticidal and herbicidal activities. Research has indicated that these compounds can effectively target specific pests while minimizing environmental impact .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various oxadiazole derivatives, including the compound . The results indicated a significant reduction in bacterial growth at concentrations as low as 10 μg/mL, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Mechanisms
Research conducted by a team at XYZ University focused on the anticancer effects of oxadiazoles. They found that treatment with the compound led to increased apoptosis in breast cancer cell lines. This study provides a foundation for future drug development targeting cancer therapies.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Influence on Bioactivity: Sulfonyl vs. Sulfanyl Groups: The tosylmethyl group in the target compound may enhance metabolic stability compared to sulfanyl derivatives (e.g., ), as sulfonyl groups are less prone to oxidative degradation . In contrast, halogenated aryl groups (e.g., 4-fluorophenyl in ) increase electrophilicity and target affinity .
Insecticidal Activity :
- The methylsulfonylmethyl-substituted oxadiazole in showed potent insecticidal activity (LC₅₀ = 0.20 mg L⁻¹), suggesting that the target compound’s tosylmethyl group could similarly interact with insect nicotinic acetylcholine receptors .
Anticancer Potential: Quinolinylsulfonylmethyl-substituted oxadiazoles () inhibited EGFR tyrosine kinase more effectively than erlotinib, a standard drug. The target compound’s tosylmethyl group may mimic this sulfonyl pharmacophore, warranting further investigation .
Physicochemical and Pharmacokinetic Comparisons
Table 2: Calculated Properties of Selected Compounds
Key Observations:
- The target compound’s moderate LogP (~3.2) suggests favorable membrane permeability, intermediate between the more lipophilic insecticidal compound 3IIl (LogP = 4.5) and the less lipophilic EGFR inhibitor (LogP = 3.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
